molecular formula C13H22O2 B14730835 Ethyl 2-propylocta-2,3-dienoate CAS No. 5717-45-3

Ethyl 2-propylocta-2,3-dienoate

Cat. No.: B14730835
CAS No.: 5717-45-3
M. Wt: 210.31 g/mol
InChI Key: UUATYJSBHTZSCD-UHFFFAOYSA-N
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Description

Ethyl 2-propylocta-2,3-dienoate is an allenoate ester characterized by a conjugated diene system (octa-2,3-dienoate backbone) and a propyl substituent at the C2 position. This structural configuration imparts unique reactivity, particularly in cycloaddition and pericyclic reactions, making it valuable in organic synthesis and materials science.

Key properties include:

  • Molecular formula: C₁₃H₂₂O₂ (inferred from naming conventions).
  • Functional groups: Ethyl ester, conjugated diene, and a branched propyl substituent.
  • Reactivity: The electron-rich diene system facilitates participation in Diels-Alder reactions, while the ester group enables hydrolysis or transesterification.

Properties

CAS No.

5717-45-3

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

InChI

InChI=1S/C13H22O2/c1-4-7-8-9-11-12(10-5-2)13(14)15-6-3/h9H,4-8,10H2,1-3H3

InChI Key

UUATYJSBHTZSCD-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C=C(CCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-propylocta-2,3-dienoate typically involves the esterification of 2-propylocta-2,3-dienoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process. The product is then separated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-propylocta-2,3-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and alcohols.

Scientific Research Applications

Ethyl 2-propylocta-2,3-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-propylocta-2,3-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The allene group can also interact with enzymes and other proteins, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of ethyl 2-propylocta-2,3-dienoate are best understood through comparison with structurally related allenoates (Table 1):

Compound Molecular Formula Substituents Key Characteristics
Ethyl buta-2,3-dienoate C₆H₈O₂ Ethyl ester, no substituents Shorter chain; high electrophilicity for cycloadditions .
Ethyl 4-methylhexa-2,3-dienoate C₉H₁₄O₂ Methyl at C4, hexa-diene chain Moderate steric hindrance; used in specialized Diels-Alder reactions .
Ethyl 5,5-dimethylhexa-2,3-dienoate C₁₀H₁₆O₂ Dimethyl at C5 Increased steric bulk; slows reaction kinetics but improves regioselectivity .
Benzyl 2-(hydroxymethyl)buta-2,3-dienoate C₁₂H₁₂O₃ Benzyl ester, hydroxymethyl Dual functionality enables nucleophilic and electrophilic reactivity .

Table 1: Structural comparison of this compound with related allenoates.

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